

# Application Notes and Protocols for ER-000444793 in Neurodegenerative Disease Models

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## Compound of Interest

Compound Name: ER-000444793

Cat. No.: B15576322

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## For Researchers, Scientists, and Drug Development Professionals

### Introduction

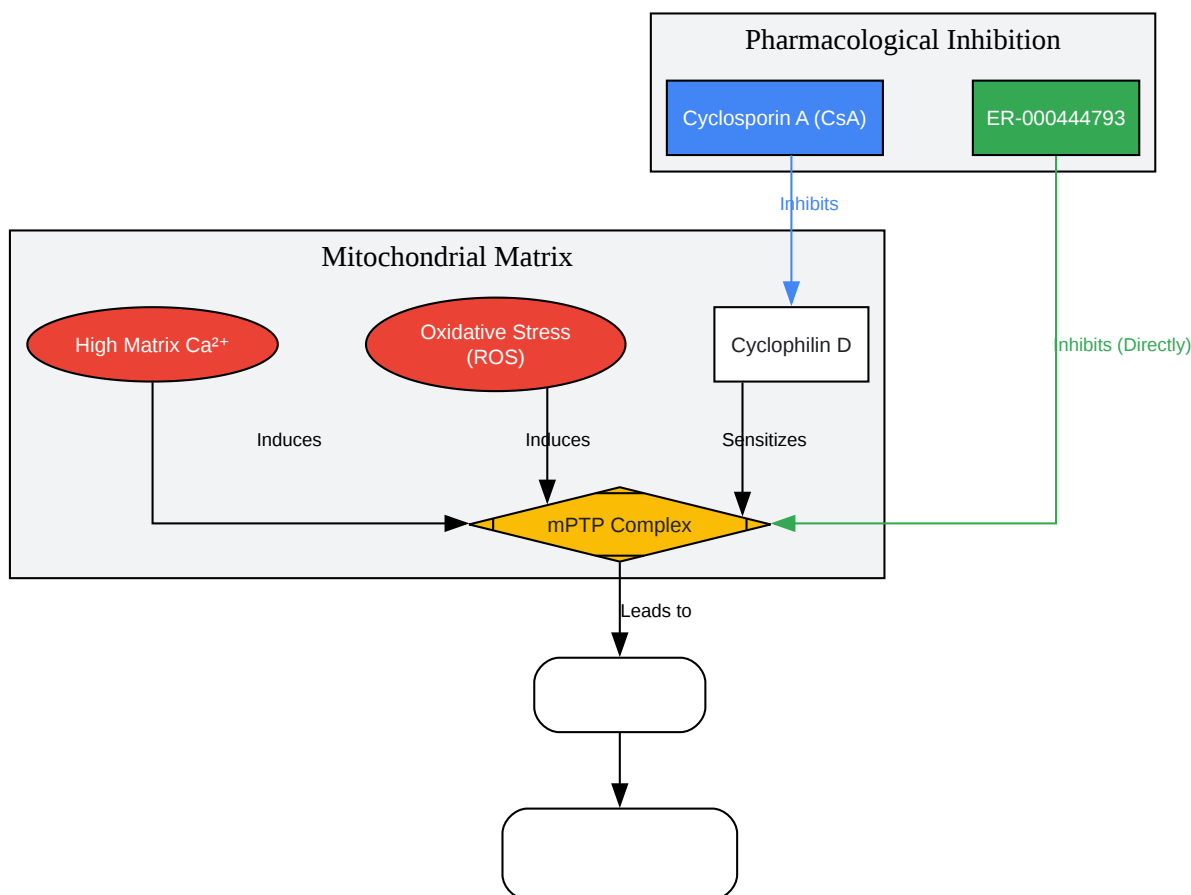
**ER-000444793** is a potent, small-molecule inhibitor of the mitochondrial permeability transition pore (mPTP) opening, with a mechanism of action that is independent of Cyclophilin D (CypD) [1][2][3][4][5][6]. The mPTP is a multiprotein complex in the inner mitochondrial membrane, and its dysregulated opening is a key event in several forms of cell death and has been implicated in the pathogenesis of various neurodegenerative diseases, including Alzheimer's Disease, Parkinson's Disease, and Amyotrophic Lateral Sclerosis (ALS) [4][5][7][8][9][10][11][12]. By inhibiting mPTP opening, **ER-000444793** presents a valuable tool for studying mitochondrial dysfunction in these disease models and as a potential therapeutic lead.

These application notes provide a comprehensive overview of **ER-000444793**, its mechanism of action, protocols for its use in key in vitro assays, and a rationale for its application in neurodegenerative disease models.

## Mechanism of Action

**ER-000444793** directly inhibits the mitochondrial permeability transition pore. Unlike the well-known mPTP inhibitor Cyclosporin A (CsA), which acts by binding to and inhibiting the matrix

protein Cyclophilin D (CypD), **ER-000444793**'s inhibitory action does not involve CypD[1][2][4][5]. This makes it a specific tool to investigate the role of the mPTP in a CypD-independent manner, helping to dissect the complex regulation of the pore. The primary effect of **ER-000444793** is the potent and dose-dependent inhibition of calcium ( $\text{Ca}^{2+}$ )-induced mPTP opening[1][6].



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**Caption:** Mechanism of mPTP inhibition by **ER-000444793** vs. CsA.

## Data Presentation

The following tables summarize the key quantitative data for **ER-000444793** and the reference compound, Cyclosporin A.

Table 1: In Vitro Efficacy of mPTP Inhibitors

Compound	Target	Assay	IC <sub>50</sub>	Reference
ER-000444793	mPTP (CypD-independent)	Ca <sup>2+</sup> -induced mPTP opening	2.8 μM	[1][6]
Cyclosporin A (CsA)	Cyclophilin D	CsA displacement from rhCypD	23 nM	[1][6]

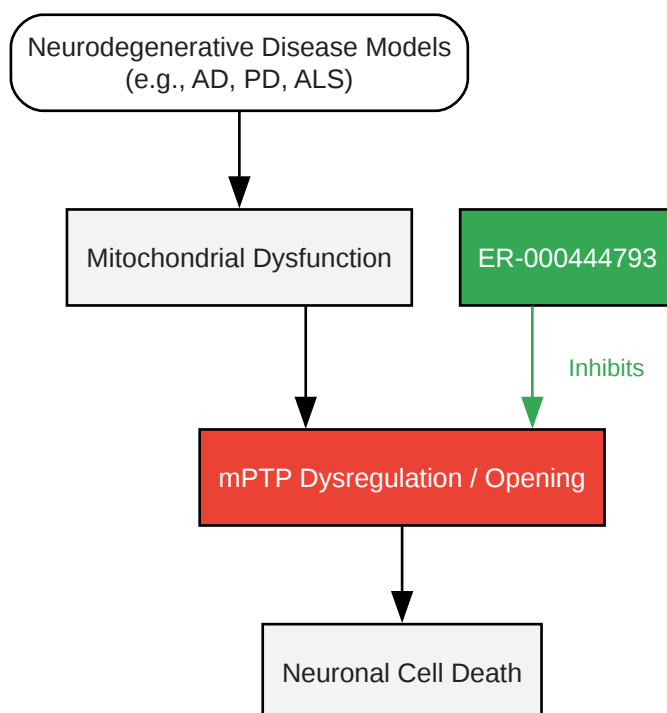
Note: IC<sub>50</sub> values represent the concentration of the compound required to inhibit 50% of the measured activity.

## Application Rationale in Neurodegenerative Disease Models

While direct studies of **ER-000444793** in neurodegenerative models are not yet published, there is a strong rationale for its use based on the established role of mPTP dysfunction in these diseases.

- Alzheimer's Disease (AD): Amyloid-β (Aβ) peptides can interact with CypD, potentiating mPTP opening, mitochondrial stress, and neuronal death[9]. Genetic deletion of CypD has been shown to improve cognitive and synaptic function in AD mouse models[9][13][14]. **ER-000444793** could be used to determine if CypD-independent mPTP inhibition provides similar or enhanced neuroprotection in cellular models of Aβ toxicity.
- Parkinson's Disease (PD): Mitochondrial dysfunction is a central feature of PD. In the MPTP mouse model of PD, genetic ablation of CypD protects against dopaminergic neurodegeneration in certain paradigms[15][16]. **ER-000444793** can be applied to neuronal cultures treated with mitochondrial toxins like MPP<sup>+</sup> (the active metabolite of MPTP) or rotenone to assess its neuroprotective potential[15].

- Amyotrophic Lateral Sclerosis (ALS): Mitochondrial abnormalities are observed early in ALS disease progression in mouse models[12]. A different potent, brain-penetrant mPTP inhibitor (GNX-4728) has been shown to slow disease progression and increase lifespan in an ALS mouse model, highlighting the therapeutic potential of this mechanism[4][5]. **ER-000444793** could be tested in iPSC-derived motor neurons from ALS patients or in other cellular models to evaluate its effect on cell survival and mitochondrial function[11].



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**Caption:** Rationale for applying **ER-000444793** in neurodegeneration.

## Experimental Protocols

The following are detailed protocols for key in vitro assays to characterize the activity of **ER-000444793**. These assays are fundamental for confirming its mechanism of action before applying it to more complex disease models.

### Protocol 1: Isolation of Mitochondria from Cultured Cells or Tissue

This is a prerequisite for the subsequent in vitro assays.

**Materials:**

- Cultured cells (e.g., SH-SY5Y, HeLa) or fresh animal tissue (e.g., mouse liver, brain).
- Mitochondrial Isolation Buffer (MIB): 225 mM Mannitol, 75 mM Sucrose, 5 mM HEPES, 1 mM EGTA, pH 7.4. Keep on ice.
- Assay Buffer (e.g., KCl-based): 125 mM KCl, 20 mM HEPES, 2 mM  $K_2HPO_4$ , pH 7.2. Keep on ice.
- Dounce homogenizer and pestle.
- Refrigerated centrifuge.

**Procedure:**

- Harvest cells or finely mince tissue on ice.
- Wash the sample with ice-cold PBS.
- Resuspend the pellet/tissue in 1 mL of ice-cold MIB.
- Homogenize the sample with 15-25 strokes of a tight-fitting Dounce homogenizer on ice.
- Transfer the homogenate to a microcentrifuge tube and centrifuge at 800 x g for 5 minutes at 4°C to pellet nuclei and unbroken cells.
- Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.
- Discard the supernatant. Resuspend the mitochondrial pellet in MIB and repeat the 10,000 x g centrifugation step to wash the mitochondria.
- Resuspend the final mitochondrial pellet in a minimal volume of Assay Buffer.
- Determine the protein concentration using a standard method (e.g., BCA assay). Keep mitochondria on ice for immediate use.

## Protocol 2: Calcium Retention Capacity (CRC) Assay

This assay directly measures the ability of **ER-000444793** to inhibit  $\text{Ca}^{2+}$ -induced mPTP opening.

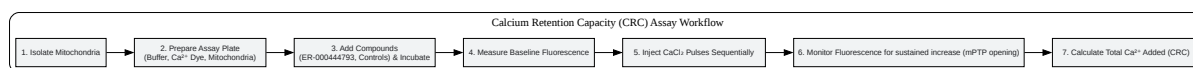
### Materials:

- Isolated mitochondria (0.5 mg/mL).
- CRC Assay Buffer: 125 mM KCl, 20 mM HEPES, 2 mM  $\text{K}_2\text{HPO}_4$ , 5 mM Glutamate, 5 mM Malate, pH 7.2.
- Calcium Green-5N (or similar low-affinity  $\text{Ca}^{2+}$  indicator) at a final concentration of 0.5-1.0  $\mu\text{M}$ .
- $\text{CaCl}_2$  solution (e.g., 1 mM stock).
- **ER-000444793** stock solution (in DMSO).
- Cyclosporin A (CsA) as a positive control.
- Fluorescence plate reader or spectrofluorometer (Excitation ~506 nm, Emission ~531 nm).

### Procedure:

- In a 96-well black plate, add 200  $\mu\text{L}$  of CRC Assay Buffer containing Calcium Green-5N to each well.
- Add isolated mitochondria to a final concentration of 0.5 mg/mL.
- Add **ER-000444793** (at various concentrations), CsA (positive control), or DMSO (vehicle control) to the wells and incubate for 5-10 minutes at room temperature, protected from light.
- Begin fluorescence readings. After establishing a baseline, inject pulses of  $\text{CaCl}_2$  (e.g., 10-20 nmol per mg of mitochondrial protein) at fixed intervals (e.g., every 60 seconds).
- Mitochondria will take up the  $\text{Ca}^{2+}$ , causing a transient spike in fluorescence followed by a return to baseline.

- mPTP opening is indicated by a sudden, sustained increase in fluorescence, as the mitochondria can no longer retain the accumulated  $\text{Ca}^{2+}$ .
- The CRC is calculated as the total amount of  $\text{Ca}^{2+}$  added before this sustained fluorescence increase. Compare the CRC in **ER-000444793**-treated wells to the control.



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**Caption:** Workflow for the Calcium Retention Capacity (CRC) Assay.

## Protocol 3: Mitochondrial Swelling Assay

This assay measures the physical consequence of mPTP opening—the swelling of the mitochondrial matrix—by monitoring changes in light absorbance.

Materials:

- Isolated mitochondria (0.4-0.5 mg/mL).
- Swelling Assay Buffer (same as CRC Assay Buffer, but without the fluorescent dye).
- High-concentration  $\text{CaCl}_2$  solution (e.g., 20 mM stock) to induce robust swelling.
- **ER-000444793** stock solution (in DMSO).
- Spectrophotometer or plate reader capable of measuring absorbance at 540 nm ( $A_{540}$ ).

Procedure:

- In a clear 96-well plate or cuvette, add Swelling Assay Buffer.
- Add isolated mitochondria to a final concentration of 0.4-0.5 mg/mL.

- Add **ER-000444793** (at various concentrations) or controls and incubate for 5-10 minutes.
- Establish a baseline  $A_{540}$  reading.
- Add a single, high-concentration bolus of  $\text{CaCl}_2$  (e.g., 150-500 nmol per mg protein) to induce mPTP opening.
- Monitor the decrease in  $A_{540}$  over time (e.g., every 30 seconds for 10-20 minutes). A decrease in absorbance indicates an increase in mitochondrial volume (swelling).
- Inhibition of swelling is observed as a slower rate of  $A_{540}$  decrease compared to the vehicle control.

## Protocol 4: Mitochondrial Membrane Potential ( $\Delta\Psi_m$ ) Assay

This assay assesses the effect of compounds on the mitochondrial membrane potential, a key indicator of mitochondrial health. A potent mPTP inhibitor should prevent the collapse of  $\Delta\Psi_m$  induced by  $\text{Ca}^{2+}$ .

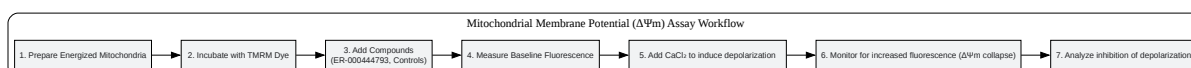
Materials:

- Isolated mitochondria or intact cultured neuronal cells.
- Assay Buffer (for isolated mitochondria) or cell culture medium (for intact cells).
- Fluorescent potentiometric dye such as TMRM (Tetramethylrhodamine, Methyl Ester) or Rhodamine 123.
- $\text{CaCl}_2$  or another mitochondrial stressor.
- **ER-000444793** stock solution (in DMSO).
- FCCP or CCCP as a positive control for depolarization.
- Fluorescence plate reader or fluorescence microscope.

Procedure (using TMRM on isolated mitochondria):



- Prepare Assay Buffer containing succinate (5 mM) and rotenone (1  $\mu$ M) to energize the mitochondria.
- In a 96-well black plate, add the energized Assay Buffer.
- Add isolated mitochondria (e.g., 0.5 mg/mL).
- Add TMRM to a final concentration of ~200-500 nM and incubate for 10 minutes to allow the dye to accumulate in the polarized mitochondria.
- Add **ER-000444793** or controls and incubate for another 5-10 minutes.
- Measure baseline fluorescence (Excitation ~548 nm, Emission ~574 nm).
- Add a bolus of  $\text{CaCl}_2$  (e.g., 150  $\mu$ M) to trigger mPTP-dependent depolarization.
- Monitor the increase in TMRM fluorescence over time. An increase indicates dye release from the mitochondria due to membrane depolarization.
- **ER-000444793** should attenuate or delay the  $\text{Ca}^{2+}$ -induced increase in fluorescence.



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**Caption:** Workflow for the Mitochondrial Membrane Potential Assay.

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